1-(4-Methoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex heterocyclic compound. It belongs to the class of chromeno[2,3-c]pyrrole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a chromeno-pyrrole fused ring system, which is relatively rare and exhibits unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves a multicomponent reaction process. One efficient method includes the use of substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The reaction is carried out under mild conditions, and the products can be isolated by crystallization without the need for chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is being explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chromone-pyrazole-fused compounds: These compounds also feature a fused ring system but with different heteroatoms and functional groups.
Uniqueness
1-(4-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of substituents and fused ring system, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H23NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H23NO5/c1-14-5-10-19-18(12-14)22(26)20-21(15-6-8-16(28-2)9-7-15)25(24(27)23(20)30-19)13-17-4-3-11-29-17/h5-10,12,17,21H,3-4,11,13H2,1-2H3 |
InChI Key |
YZJNZFBVXAOSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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